Trimethyl[(thiophen-2-yl)oxy]silane
Description
Trimethyl[(thiophen-2-yl)oxy]silane (C10H16OSSi) is a silyl enol ether derivative featuring a thiophene moiety. This compound is synthesized via the reaction of 3-phenyl-1-(thiophen-2-yl)propan-1-one with trimethylsilyl chloride (TMSCl) under basic conditions, typically using NaHMDS or LDA as a deprotonating agent . Purification via flash column chromatography (e.g., toluene/dichloromethane 80:20) yields the product in high purity (97% yield) . The thiophene ring contributes to its electronic profile, making it a versatile intermediate in organic synthesis, particularly in reactions involving aryl migration and elimination to form α-arylated enones .
Properties
CAS No. |
83043-44-1 |
|---|---|
Molecular Formula |
C7H12OSSi |
Molecular Weight |
172.32 g/mol |
IUPAC Name |
trimethyl(thiophen-2-yloxy)silane |
InChI |
InChI=1S/C7H12OSSi/c1-10(2,3)8-7-5-4-6-9-7/h4-6H,1-3H3 |
InChI Key |
ZOHIYDGINIUTPN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(thiophen-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of thiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(thiophen-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of thiophen-2-ol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Various substituted thiophenes.
Hydrolysis: Thiophen-2-ol and trimethylsilanol.
Scientific Research Applications
Trimethyl[(thiophen-2-yl)oxy]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound is employed in the preparation of silicon-containing polymers and materials.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the activity and selectivity of catalysts.
Mechanism of Action
The mechanism of action of trimethyl[(thiophen-2-yl)oxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The thiophene ring can participate in π-π interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in (Z)-trimethyl((1-(4-(trifluoromethyl)phenyl)prop-1-en-1-yl)oxy)silane) enhance electrophilicity, favoring nucleophilic attacks .
- Bulkier groups (e.g., triethoxy in Triethoxy-2-thienylsilane) improve hydrolytic stability but may reduce reaction rates due to steric hindrance .
Key Observations :
- The presence of thiophene in 6m correlates with higher yields (97%) compared to phenyl or aliphatic analogues (37–85%), likely due to favorable electronic interactions during silylation .
- Steric hindrance in aliphatic derivatives (e.g., 6n) reduces yields, as seen in the 37% yield for 6n .
Reactivity in Organic Reactions
- Aryl Migration/Elimination : this compound (6m) undergoes I(III)-mediated aryl migration to form 2-phenyl-1-(thiophen-2-yl)prop-2-en-1-one (7m) with 79% yield, demonstrating superior reactivity over phenyl-substituted analogues .
- Electrophilic Substitution : Thiophene-containing silanes exhibit enhanced reactivity toward electrophiles (e.g., CsF-mediated functionalization) compared to purely aliphatic derivatives .
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